

An In-depth Technical Guide to Pentedrone and its Homologous and Analogous Compounds

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant belonging to the cathinone class. It has been identified as a designer drug in "bath salt" mixes since 2010.[1] This guide provides a comprehensive technical overview of pentedrone, its homologous and analogous compounds, their mechanisms of action, structure-activity relationships, and relevant experimental protocols. This document is intended to serve as a resource for researchers and professionals in pharmacology and drug development.

Core Compound: Pentedrone

Pentedrone is a substituted phenethylamine derivative characterized by a β -keto group, making it a cathinone.[2][3] It possesses a chiral center, resulting in two stereoisomers, (S)- and (R)-pentedrone.[2] The S-(+)-enantiomer has been shown to be the more oxidative and cytotoxic of the two.[4] Pentedrone is classified as a Schedule I controlled substance in the United States, indicating a high potential for abuse and no currently accepted medical use.[5]

Mechanism of Action

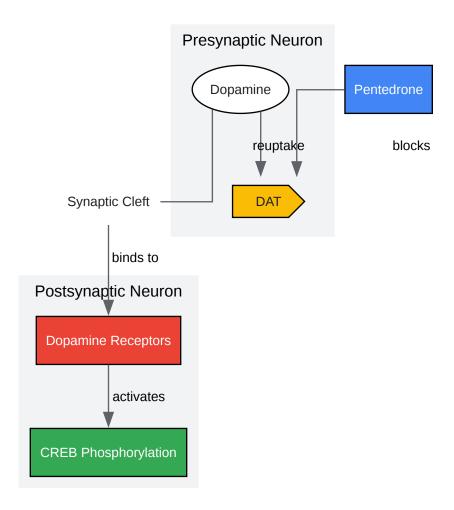
Pentedrone primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][6] Unlike some other cathinones that also act as releasing agents, pentedrone is considered a pure reuptake inhibitor.[3] It binds to and blocks the dopamine transporter (DAT) and the



norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft. Its affinity for the serotonin transporter (SERT) is significantly lower.[2] This mechanism is similar to that of the well-known stimulant methylphenidate.[6] The increased dopaminergic and noradrenergic activity in the brain's reward and arousal pathways is responsible for its stimulant effects.[2][7]

Signaling Pathway

The primary signaling pathway affected by pentedrone is the dopaminergic system. By blocking DAT, pentedrone elevates synaptic dopamine levels, which in turn stimulates dopamine receptors (D1 and D2). This can lead to the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and addiction.[7]



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Pentedrone's effect on the dopaminergic synapse.



Homologous and Analogous Compounds

A homologous series of compounds shares the same functional group and similar chemical properties, with members differing by a repeating unit, such as a -CH2- group. Analogs are compounds with similar structures. The structure of pentedrone can be modified at the alkyl chain, the aromatic ring, or the amine group to generate a wide range of analogs.[3]

N-Alkylation Analogs

• N-Ethyl-pentedrone (NEP): The N-ethyl analog of pentedrone, NEP, shows increased potency as a DAT inhibitor.[8][9]

Phenyl Ring Substitution Analogs

- Pentylone: The addition of a 3,4-methylenedioxy group to pentedrone results in pentylone.
 This modification increases affinity and potency at SERT.[10]
- 4-Methyl-pentedrone (4-MPD): The addition of a methyl group at the para position of the phenyl ring increases potency at SERT.[11][12]

Alpha-Alkyl Chain Homologs

Increasing the length of the α -carbon chain in cathinones generally increases affinity for DAT. [10]

Quantitative Data

The following tables summarize the in vitro and in vivo data for pentedrone and its analogs.

Table 1: In Vitro Monoamine Transporter Inhibition



Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)	DAT/SERT Ratio
Pentedrone	2.5[1]	0.61[1]	135[1]	54[13]
Pentylone	-	-	-	6.2[13]
N-Ethyl- pentedrone (NEP)	-	-	-	-
4-Methyl- pentedrone (4- MPD)	-	-	-	-
Cocaine	-	-	-	-

Data for some compounds were not available in the provided search results.

Table 2: In Vivo Effects in Animal Models



Compound	Animal Model	Assay	Dose Range	Observed Effect
Pentedrone	Mouse	Locomotor Activity	3-10 mg/kg i.p.	Dose-dependent increase in activity[14]
Pentedrone	Mouse	Conditioned Place Preference	3 and 10 mg/kg	Significant increase in preference[7]
Pentedrone	Rat	Self- Administration	0.3 mg/kg/infusion	Significant increase in self-administration[7]
Pentylone	Mouse	Locomotor Activity	10-100 mg/kg	Dose-dependent increase in activity[15]
N-Ethyl- pentedrone (NEP)	Mouse	Locomotor Activity	3-30 mg/kg	Increased activity, ceiling effect at 30 mg/kg[15]
4-Methyl- pentedrone (4- MPD)	Mouse	Locomotor Activity	10 and 30 mg/kg	Increased activity, less efficacious than others[16]

Experimental Protocols Monoamine Transporter Uptake Inhibition Assay

This protocol is based on methods described for synthetic cathinones.[16][17][18]

- Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
- Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

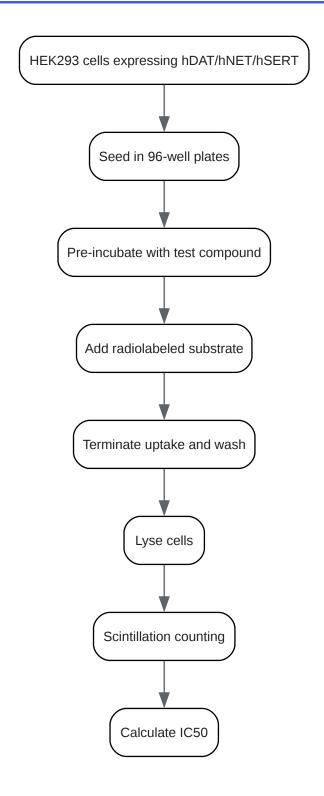
Foundational & Exploratory





- Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound (e.g., pentedrone) for a short period (e.g., 5-10 minutes) at 37°C.
- Radioligand Addition: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well and incubated for a specific duration (e.g., 1-5 minutes).
- Termination and Lysis: The uptake is terminated by rapid washing with ice-cold buffer. Cells are then lysed.
- Scintillation Counting: The amount of radiolabel taken up by the cells is quantified using a scintillation counter.
- Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic curve.





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Workflow for monoamine transporter uptake inhibition assay.

Locomotor Activity Assay



This protocol is a generalized procedure based on studies with pentedrone and its analogs.[13] [15]

- Animals: Male Swiss CD-1 mice are commonly used.[16]
- Acclimation: Animals are acclimated to the testing room and the locomotor activity chambers for a period (e.g., 60 minutes) before drug administration.
- Drug Administration: Animals are administered the test compound (e.g., pentedrone at 3, 10, 30 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
- Data Collection: Immediately after injection, mice are placed back into the locomotor activity chambers, and their horizontal movement is recorded for a set duration (e.g., 60-120 minutes) using automated activity monitoring systems.
- Data Analysis: The total distance traveled is calculated and compared between drug-treated and vehicle-treated groups using statistical methods such as ANOVA.

Conditioned Place Preference (CPP) Assay

This assay assesses the rewarding properties of a compound.[7]

- Apparatus: A three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
- Pre-conditioning (Baseline): On the first day, mice are allowed to freely explore all three chambers to determine their initial preference for either conditioning chamber.
- Conditioning: Over several days, mice receive alternating injections of the test compound and vehicle. Following the drug injection, they are confined to one of the conditioning chambers. After the vehicle injection, they are confined to the other chamber.
- Post-conditioning (Test): On the final day, mice are again allowed to freely explore all three chambers in a drug-free state. The time spent in each chamber is recorded.
- Data Analysis: An increase in the time spent in the drug-paired chamber during the test phase compared to the baseline indicates that the drug has rewarding properties.



Conclusion

Pentedrone and its analogs represent a significant class of synthetic cathinones with potent stimulant effects mediated primarily through the inhibition of dopamine and norepinephrine reuptake. The structure-activity relationships within this class demonstrate how modifications to the core cathinone structure can modulate potency and selectivity for monoamine transporters. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other novel psychoactive substances. A thorough understanding of their pharmacology is crucial for both public health and the development of potential therapeutic agents.

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